REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH:13]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([O:25][CH3:26])[N:23]=3)[N:18]=[CH:17][C:16]=2[F:27])[OH:14])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[F:27][C:16]1[C:15]([CH:13]2[CH2:12][O:14]2)=[C:24]2[C:19]([CH:20]=[CH:21][C:22]([O:25][CH3:26])=[N:23]2)=[N:18][CH:17]=1 |f:1.2.3|
|
Name
|
2-[3-fluoro-6-(methoxy)-1,5-naphthyridin-4-yl]-2-hydroxyethyl 4-methylbenzenesulfonate
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC(O)C1=C(C=NC2=CC=C(N=C12)OC)F
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for a further 1.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
TEMPERATURE
|
Details
|
After 15 minutes with cooling
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted several times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with dichloromethane, chloroform
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CN=C2C=CC(=NC2=C1C1OC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.55 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |